1,7-Dioxaspiro[3.5]nonan-3-OL
Description
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,7-dioxaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C7H12O3/c8-6-5-10-7(6)1-3-9-4-2-7/h6,8H,1-5H2 |
InChI Key |
CQGGZLDFJGHTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(CO2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 1,7-Dioxaspiro[3.5]nonan-3-OL typically involves the formation of the spirocyclic dioxane ring system followed by functionalization at the 3-position to introduce the hydroxyl group. The key steps generally include:
- Spirocyclization reactions to form the dioxaspiro core.
- Functional group transformations to install the hydroxyl moiety.
- Use of protecting groups and selective reagents to control regio- and stereochemistry.
Reported Synthetic Routes
Spirocyclization via Acetal Formation
One common approach involves the condensation of a suitable diol with a ketone or aldehyde to form the dioxaspiro ring. For example:
- Starting with 1,3-propanediol and a cyclohexanone derivative, acid-catalyzed cyclization can yield the spirocyclic dioxane ring.
- The hydroxyl group at the 3-position can be introduced by selective oxidation or reduction steps depending on the starting materials.
Synthesis from 3-Amino-1,7-dioxaspiro[3.5]nonane
According to PubChem data, a closely related compound, 1,7-Dioxaspiro[3.5]nonan-3-amine, (PubChem CID 155891254) is structurally similar and can be a precursor to the corresponding alcohol via amine-to-alcohol transformations such as hydrolysis or reduction of imine intermediates.
Patent-Described Methods
A Chinese patent (CN113214290A) describes the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane and its salts, which are structurally related to this compound. The method involves:
- Reaction of appropriate precursors in solvents such as tetrahydrofuran, ethyl acetate, or dichloromethane.
- Use of bases like potassium carbonate or triethylamine to facilitate ring closure.
- Catalytic hydrogenation or reduction steps using palladium catalysts or lithium aluminum hydride to modify functional groups.
- Control of molar ratios and reaction atmosphere (e.g., inert gas) to optimize yield and purity.
This patent highlights the importance of reaction conditions, solvent choice, and catalyst selection in preparing spirocyclic compounds with oxygen heteroatoms.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Notes | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diol + cyclohexanone, acid catalyst | Tetrahydrofuran (THF) | Acid catalyst (e.g., HCl) | Spirocyclization via acetal formation | 70-85 |
| 2 | Amination or reduction of intermediate | Ethyl acetate, DCM | Pd/C, LiAlH4, or NaBH4 | Conversion of amine to alcohol or vice versa | 60-80 |
| 3 | Base treatment for ring closure | THF, toluene | K2CO3, triethylamine | Facilitates cyclization and salt formation | 75-90 |
| 4 | Catalytic hydrogenation | Ethanol, methanol | Pd catalyst | Saturation of double bonds or reduction | 80-95 |
Note: DCM = dichloromethane; THF = tetrahydrofuran; Pd = palladium; LiAlH4 = lithium aluminum hydride.
Research Discoveries and Optimization Insights
- Solvent Effects: Polar aprotic solvents like tetrahydrofuran and ethyl acetate improve cyclization efficiency and product stability.
- Base Selection: Mild bases such as potassium carbonate and triethylamine are preferred to avoid side reactions and promote clean ring closure.
- Catalyst Choice: Palladium on carbon (Pd/C) is effective for catalytic hydrogenation steps, while lithium aluminum hydride is used for selective reductions.
- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) prevents oxidation and degradation during sensitive steps.
- Molar Ratios: Precise control of molar ratios of reagents is critical to maximize yield and minimize impurities.
- Protecting Groups: Use of protecting groups can help in selective functionalization of the hydroxyl group without affecting the spiro ring.
Chemical Reactions Analysis
Types of Reactions: 1,7-Dioxaspiro[3.5]nonan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various spiro derivatives
Scientific Research Applications
1,7-Dioxaspiro[3.5]nonan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Functional Group Impact: The hydroxyl group in this compound likely enhances solubility in polar solvents compared to its amine analog (predicted pKa ~7.5), which may exhibit pH-dependent reactivity . In contrast, olean’s lack of polar substituents correlates with its role as a volatile pheromone .
- Ring Size Effects: Smaller spiro systems (e.g., [3.5] vs. [5.5]) influence conformational stability. For example, 6,6-spiroketals like olean benefit from σ-conjugation (2p(O) → σ*C-O interactions), which stabilizes specific conformers .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
Key Observations:
- The hydroxyl group in this compound may elevate its boiling point compared to olean, which volatilizes at lower temperatures suitable for insect communication .
Stability and Reactivity
- Conformational Effects: Larger spiroketals like olean exhibit stability due to the anomeric effect, where electron delocalization (2p(O) → σ*C-O) stabilizes axial conformers . In contrast, the [3.5] system’s smaller rings may restrict such interactions, increasing susceptibility to ring-opening reactions.
- Hazard Profile: While this compound lacks safety data, its diaza analog (tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) requires cautious handling due to undefined hazards , suggesting that functional groups significantly influence toxicity.
Biological Activity
1,7-Dioxaspiro[3.5]nonan-3-OL is a novel compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic compounds characterized by a spiro connection between two rings. The molecular formula is , with a molecular weight of approximately 170.21 g/mol. Its structure includes two ether functionalities, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit nitric oxide (NO) production in macrophage cell lines, indicating potential anti-inflammatory effects .
- Antitumor Potential : Emerging research suggests that derivatives of compounds with similar structures may act as covalent inhibitors against oncogenic proteins such as KRAS G12C, indicating a pathway for cancer therapeutics .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Biomolecules : The presence of hydroxyl and ether groups allows for potential hydrogen bonding and hydrophobic interactions with target biomolecules.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Study on Anti-inflammatory Activity :
- Antitumor Activity Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
